molecular formula C20H12O B1217752 Benzo[a]pyrene-4,5-oxide CAS No. 37574-47-3

Benzo[a]pyrene-4,5-oxide

Cat. No. B1217752
CAS RN: 37574-47-3
M. Wt: 268.3 g/mol
InChI Key: XGZQLNASOQVQTD-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-4, 5-oxide belongs to the class of organic compounds known as chrysenes. Chrysenes are compounds containing the polyaromatic chrysene moiety, which consists of a benzene ring fused to a phenanthrene ring system to form Benzo[a]phenanthrene. Benzo[a]pyrene-4, 5-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, benzo[a]pyrene-4, 5-oxide is primarily located in the membrane (predicted from logP).
Benzo[a]pyrene-4,5-oxide is a carbopolycyclic compound.

properties

CAS RN

37574-47-3

Product Name

Benzo[a]pyrene-4,5-oxide

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1,3,5,7,9(20),10,12(21),13,15-nonaene

InChI

InChI=1S/C20H12O/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(17(11)18)19-20(16)21-19/h1-10,19-20H

InChI Key

XGZQLNASOQVQTD-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5C(O5)C6=CC=CC(=C64)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5C(O5)C6=CC=CC(=C64)C=C3

Other CAS RN

64437-52-1
72010-12-9
72010-13-0

synonyms

3b,4a-dihydrobenzo(1,2)pyreno(4,5-b)oxirene
4,5-dihydro-4,5-epoxybenzo(a)pyrene
benzo(a)pyrene 4,5-epoxide
benzo(a)pyrene 4,5-epoxide, (+-)-isomer
benzo(a)pyrene 4,5-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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